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molecular formula C6H6BrNO B098940 3-Bromo-4-methylpyridin-2-ol CAS No. 18368-59-7

3-Bromo-4-methylpyridin-2-ol

Cat. No. B098940
M. Wt: 188.02 g/mol
InChI Key: DDRFLSCTQJTMAA-UHFFFAOYSA-N
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Patent
US09168245B2

Procedure details

A solution of 3-bromo-4-methyl-2-pyridone V-b (2.20 g, 11.7 mmol), in DCM (80 mL) was treated with MeI (7.29 mL, 117 mmol) and Ag2CO3 (6.47 g, 23.5 mmol). The flask was stoppered and stirred under argon for 6 days. The mixture was filtered and purified by column chromatography (SiO2, 10% EtOAc in cyclohexane) to afford the desired product V-c as a clear mobile oil (1.83 g, 80%). 1H NMR (300 MHz, CDCl3) δ 7.94 (d, J=5.0 Hz, 1H), 6.77 (d, J=5.1 Hz, 1H), 4.00 (s, 3H), 2.39 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.29 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
6.47 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=[O:9])[NH:4][CH:5]=[CH:6][C:7]=1[CH3:8].[CH3:10]I>C(Cl)Cl>[Br:1][C:2]1[C:3]([O:9][CH3:10])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(NC=CC1C)=O
Name
Quantity
7.29 mL
Type
reactant
Smiles
CI
Name
Ag2CO3
Quantity
6.47 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred under argon for 6 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (SiO2, 10% EtOAc in cyclohexane)

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
BrC=1C(=NC=CC1C)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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